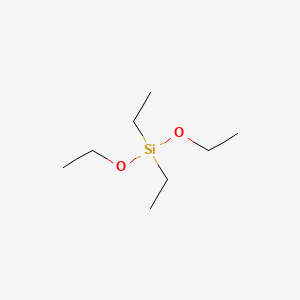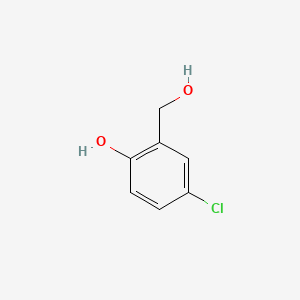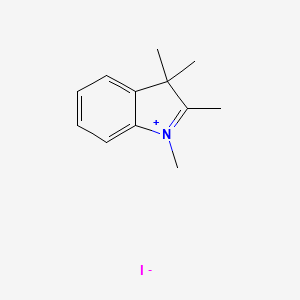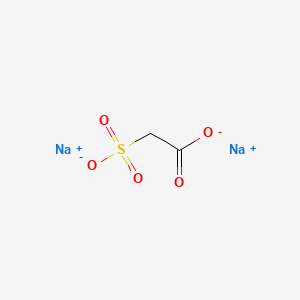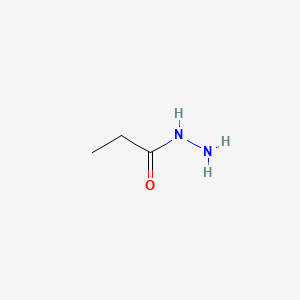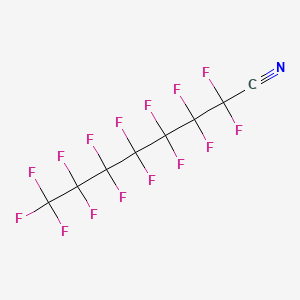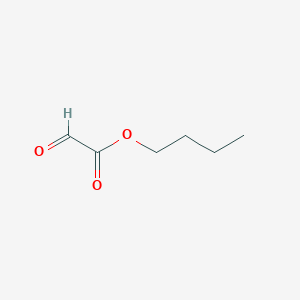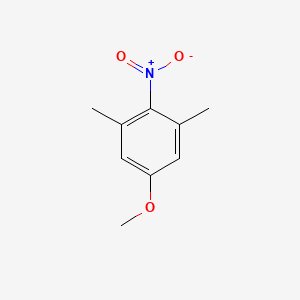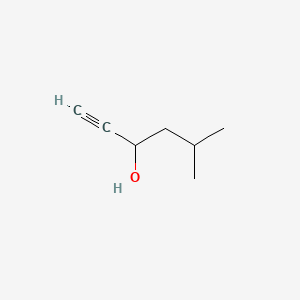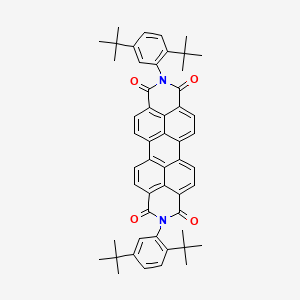
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
Descripción general
Descripción
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) is a fluorescence dye that can be used as an electron acceptor . It has an extinction coefficient of 7.4 x 10^4 cm^-1 mol^-1 dm^3 . It is also an n-channel organic semiconductor .
Molecular Structure Analysis
The empirical formula of BTBP is C52H50N2O4 . Its molecular weight is 766.96 . The SMILES string representation of its structure isCC(C)(C)c1ccc(c(c1)N2C(=O)c3ccc4c5ccc6C(=O)N(C(=O)c7ccc(c8ccc(C2=O)c3c48)c5c67)c9cc(ccc9C(C)(C)C)C(C)(C)C)C(C)(C)C . Physical And Chemical Properties Analysis
BTBP is a solid substance . It has a dye content of 97% . Its melting point is greater than 300 °C . The maximum wavelength (λmax) is 528 nm . It has N-type semiconductor properties with a mobility of 1.8x10^-4 cm^2/V·s .Aplicaciones Científicas De Investigación
Photostable Laser Dye
PDCDT has been studied for its potential use as a photostable laser dye . The absorption, emission spectra, and dipole moments of PDCDT have been studied in solvents of various polarities at room temperature . The excited singlet state dipole moment is higher than the ground state one, indicating that the excited state of PDCDT is more polar than the ground state .
Energy and Electron Transfer Reactions
PDCDT is potentially useful in energy and electron transfer reactions . Its high fluorescence quantum yield and strong color make it a promising candidate as a photosensitizer .
Site-Selective Spectroscopy Experiments with Biological Systems
PDCDT has been used in site-selective spectroscopy experiments with biological systems . Its unique photophysical properties make it a valuable tool for these types of studies .
P-N Heterojunction Solar Cells
Applications of PDCDT in p-n heterojunction solar cells have been demonstrated . Its photophysical properties and redox potentials make it a suitable candidate for this application .
Amplified Spontaneous Emission
PDCDT gives amplified spontaneous emission (ASE) with a maximum at 580 nm upon pumping by a nitrogen laser . The ground state absorption cross section (σA) and emission cross section (σE) as well as effective emission cross section(σ*E) have been determined .
Electrochemical Studies
The electrochemical investigation of PDCDT dye has been carried out using cyclic voltammetry and convolution deconvolution voltammetry combined with digital simulation technique . The species were reduced via consumption of two sequential electrons to form radical anion and dianion .
Synthesis of Gold Complexes
PDCDT derivatives have been used to synthesize gold complexes . These complexes have potential applications in various fields of research .
Fluorescence Quenching
Certain photophysical characteristics of PDCDT, such as fluorescence quenching, have been investigated . This property is particularly useful in the study of various photophysical processes .
Mecanismo De Acción
Target of Action
The primary target of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is the electronic distribution within its molecular structure . The compound’s activity is determined by its molecular structure, and the dipole moments of its ground and excited states may afford an insight into its reactivity .
Mode of Action
N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide interacts with its targets by changing its electronic distribution, which may result in a higher dipole moment in the excited state . This change in electronic distribution is due to a phenomenon known as solvatochromism .
Biochemical Pathways
The affected biochemical pathway of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide involves energy and electron transfer reactions . The compound is potentially useful in these reactions, as well as in site-selective spectroscopy experiments with biological systems .
Pharmacokinetics
The compound’s interaction with various solvents at room temperature has been studied . These interactions can provide insights into the compound’s bioavailability.
Result of Action
The molecular and cellular effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide’s action are observed in its photophysical characteristics. These include fluorescence quenching, excitation energy transfer, high fluorescence quantum yields, and high photostability . The compound also exhibits amplified spontaneous emission and has electrochemical properties .
Action Environment
Environmental factors, such as solvent polarity, can influence the action, efficacy, and stability of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide . Changing solvent polarity is usually accompanied by a change in dielectric constant and a change in polarizability of the environment . These changes can influence the ground and excited state energy differently, and a systematic analysis of solvent effect is helpful in understanding the nature of the excited state .
Safety and Hazards
BTBP is classified under GHS07. The hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Propiedades
IUPAC Name |
7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYPCKKQAHLMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232148 | |
| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |
CAS RN |
83054-80-2 | |
| Record name | Fluorescent perylene dye | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083054802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83054-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT PERYLENE DYE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W84U7KO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



